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Compound of Interest

Compound Name: Lopinavir-d7

Cat. No.: B15138280 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of Lopinavir-d7 in pharmacokinetic (PK) studies of lopinavir, particularly in specific patient

populations. Lopinavir, a protease inhibitor, is a critical component of antiretroviral therapy, and

understanding its pharmacokinetic profile in diverse populations is essential for optimizing

treatment efficacy and safety. Lopinavir-d7, a stable isotope-labeled version of lopinavir,

serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-

tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision in determining

lopinavir concentrations in biological matrices.

Introduction to Lopinavir Pharmacokinetics
Lopinavir is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the

liver.[1][2] To enhance its bioavailability and prolong its therapeutic effect, it is co-formulated

with a low dose of ritonavir, a potent CYP3A4 inhibitor.[1][2][3] This combination, known as

lopinavir/ritonavir (LPV/r), significantly increases plasma concentrations of lopinavir.[2]

However, the pharmacokinetics of lopinavir can be influenced by various factors, leading to

significant inter-patient variability.[4] These factors include age, genetic polymorphisms, co-

morbidities such as hepatic impairment, and co-administration of other drugs that may induce

or inhibit CYP3A4.[1][2][5] Therefore, conducting pharmacokinetic studies in specific

populations is crucial for dose optimization and to ensure therapeutic drug exposure.
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Specific Populations of Interest
Pediatric Patients
Children exhibit different pharmacokinetic profiles compared to adults due to developmental

changes in drug absorption, distribution, metabolism, and excretion.[6] Younger children, in

particular, have a higher clearance of lopinavir and require higher doses to achieve therapeutic

concentrations similar to those in adults. Dosing in children is often based on body weight or

body surface area to account for these differences.[7][8] Several studies have evaluated the

pharmacokinetics of lopinavir in pediatric populations, including infants and children receiving

different formulations and dosing regimens.[9][10][11][12]

Patients with Hepatic Impairment
Since lopinavir is extensively metabolized in the liver, hepatic impairment can significantly alter

its pharmacokinetics.[1][2] Studies in HIV and hepatitis C (HCV) co-infected patients with mild

to moderate hepatic impairment have shown a 30% increase in lopinavir area under the curve

(AUC) and a 20% increase in maximum concentration (Cmax) compared to individuals with

normal hepatic function.[2] However, other studies suggest that for patients without clinical

signs of hepatic impairment, routine therapeutic drug monitoring may not be necessary.[13]

Caution is advised when administering lopinavir/ritonavir to patients with impaired liver function.

[2][5]

Pregnant Women
Physiological changes during pregnancy can affect the pharmacokinetics of various drugs,

including lopinavir. While some studies have investigated the impact of pregnancy on lopinavir

levels, the current consensus is that no dose adjustment is required during pregnancy and the

postpartum period.[14][15] However, once-daily dosing is not recommended for pregnant

women due to a lack of sufficient pharmacokinetic and clinical data.[15]

Drug-Drug Interactions
Lopinavir is a substrate and an inhibitor of CYP3A4, making it susceptible to numerous drug-

drug interactions.[2][5] Co-administration with drugs that induce CYP3A4, such as certain non-

nucleoside reverse transcriptase inhibitors (NNRTIs) like efavirenz and nevirapine, can

decrease lopinavir concentrations, potentially leading to treatment failure.[2][4] Conversely, co-
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administration with other CYP3A4 inhibitors can increase lopinavir levels, raising the risk of

toxicity.[2] A thorough review of a patient's concomitant medications is essential before initiating

and during therapy with lopinavir/ritonavir.

Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of lopinavir in different

populations from various studies.

Table 1: Pharmacokinetic Parameters of Lopinavir in HIV-Infected Children

Population/Stu
dy

Dosing
Regimen

AUC₀₋₁₂
(h*mg/L)

Cmax (mg/L) C₁₂ (mg/L)

PENTA18 trial

(15-25kg)

FDA weight

bands (twice

daily)

106.9 (Geometric

Mean)

12.0 (Geometric

Mean)

4.9 (Geometric

Mean)

PENTA18 trial

(≥25-35kg)

FDA weight

bands (twice

daily)

106.9 (Geometric

Mean)

12.0 (Geometric

Mean)

4.9 (Geometric

Mean)

PENTA18 trial

(>35kg)

FDA weight

bands (twice

daily)

106.9 (Geometric

Mean)

12.0 (Geometric

Mean)

4.9 (Geometric

Mean)

Thai Children

(Standard Dose)
N/A 117.6 (Median) N/A 4.9 (Median)

Thai Children

(Low Dose)

70% of standard

dose
83.8 (Median) N/A 3.4 (Median)

Data sourced from references[7][8].

Table 2: Pharmacokinetic Parameters of Lopinavir in Adults
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Population/Stu
dy

Dosing
Regimen

AUC (µg•h/mL) Cmax (µg/mL)
Trough
Concentration
(µg/mL)

Healthy Adult

Volunteers (twice

daily)

400/100 mg 92.6 ± 36.7 9.8 ± 3.7 7.1 ± 2.9

HIV-Infected,

ART-Naïve (once

daily)

800/200 mg 154.1 ± 61.4 11.8 ± 3.7 3.2 ± 2.1

HIV/HCV Co-

infected (mild-

moderate hepatic

impairment)

400/100 mg

twice daily

30% increase vs.

normal hepatic

function

20% increase vs.

normal hepatic

function

N/A

Data sourced from reference[2].

Experimental Protocols
A validated and robust bioanalytical method is essential for accurate pharmacokinetic studies.

The following protocol describes a general method for the quantification of lopinavir in human

plasma using LC-MS/MS with Lopinavir-d7 as the internal standard.

Bioanalytical Method: Lopinavir Quantification in Human
Plasma by LC-MS/MS
Objective: To accurately quantify lopinavir concentrations in human plasma samples.

Internal Standard: Lopinavir-d7

Principle: This method involves the extraction of lopinavir and the internal standard (Lopinavir-
d7) from plasma, followed by chromatographic separation and detection using tandem mass

spectrometry. The ratio of the peak area of lopinavir to that of the internal standard is used for

quantification.

Materials and Reagents:
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Human plasma (blank)

Lopinavir reference standard

Lopinavir-d7 internal standard

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Formic acid (LC-MS grade)

Water (LC-MS grade)

Ethyl acetate

Telmisartan (alternative internal standard)[16][17]

Instrumentation:

Liquid Chromatography system (e.g., Agilent, Waters)

Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex,

Thermo Fisher)

Analytical column (e.g., Agilent ZORBAX Eclipse XDB-C18)[16][17]

Procedure:

Preparation of Standard and Quality Control (QC) Samples:

Prepare stock solutions of lopinavir and Lopinavir-d7 in methanol.

Prepare calibration standards by spiking blank human plasma with appropriate volumes of

the lopinavir stock solution to achieve a concentration range of 62.5 - 10000 ng/mL.[16]

[17]

Prepare QC samples at low, medium, and high concentrations in the same manner.
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Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):[16][17]

To a 100 µL aliquot of plasma sample (standard, QC, or unknown), add 25 µL of the

Lopinavir-d7 internal standard working solution.

Vortex briefly.

Add 200 µL of acetonitrile to precipitate plasma proteins.

Vortex for 1 minute.

Centrifuge at 10,000 rpm for 5 minutes.

Transfer the supernatant to a clean tube.

Add 1 mL of ethyl acetate for liquid-liquid extraction.

Vortex for 2 minutes.

Centrifuge at 10,000 rpm for 5 minutes.

Transfer the upper organic layer to a new tube and evaporate to dryness under a stream

of nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis:

Chromatographic Conditions:

Column: Agilent ZORBAX Eclipse XDB-C18 (or equivalent)[16][17]

Mobile Phase: Methanol:0.1% Formic acid in water (80:20, v/v)[16][17]

Flow Rate: 0.5 mL/min[18]

Injection Volume: 10 µL

Mass Spectrometric Conditions:
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Ionization Mode: Positive Electrospray Ionization (ESI+)

Detection: Multiple Reaction Monitoring (MRM)

MRM Transitions:

Lopinavir: m/z 629.6 → 155.2[16][17]

Lopinavir-d7: (The specific transition for Lopinavir-d7 will be approximately m/z

636.6 → 155.2 or another characteristic fragment, which needs to be determined

during method development by infusing the Lopinavir-d7 standard.)

Ritonavir (if measured): m/z 721.4 → 268.2[16][17]

Telmisartan (alternative IS): m/z 515.2 → 276.2[16][17]

Data Analysis:

Integrate the peak areas for lopinavir and Lopinavir-d7.

Calculate the peak area ratio of lopinavir to Lopinavir-d7.

Construct a calibration curve by plotting the peak area ratio against the nominal

concentration of the calibration standards using a weighted linear regression model.

Determine the concentration of lopinavir in the unknown samples by interpolating their

peak area ratios from the calibration curve.

Visualizations
The following diagrams illustrate the key processes involved in lopinavir metabolism and the

experimental workflow for its quantification.
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Caption: Lopinavir metabolism and the inhibitory effect of ritonavir on CYP3A4.
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Caption: Workflow for the quantification of lopinavir in plasma samples.
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To cite this document: BenchChem. [Application Notes and Protocols: Lopinavir-d7 for
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Available at: [https://www.benchchem.com/product/b15138280#lopinavir-d7-for-
pharmacokinetic-studies-in-specific-populations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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